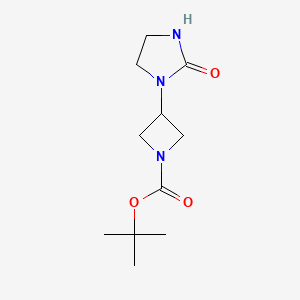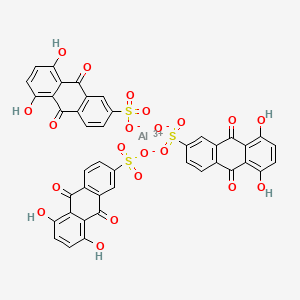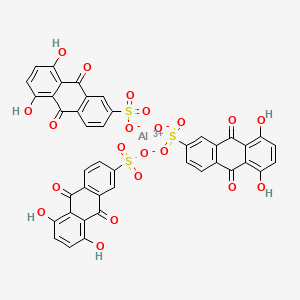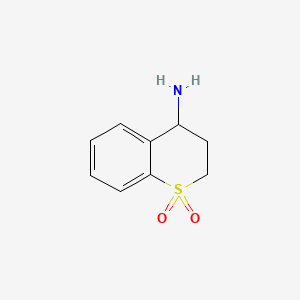![molecular formula C21H21N3O2 B12076377 Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12076377.png)
Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 5-cyanospiro[indoline-3,4’-piperidine]-1’-carboxylate is a complex organic compound belonging to the class of spirocyclic oxindoles. Spirocyclic oxindoles are known for their unique three-dimensional structures, which make them valuable in medicinal chemistry and drug discovery. This compound features a spiro-fused indoline and piperidine ring system, with a benzyl group and a cyano group attached to the structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-cyanospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multicomponent reactions. One common method is the three-component condensation reaction, which includes isatin, an amino acid, and a 1,3-dipolarophile . This reaction is often carried out in aqueous media using catalysts such as SBA-15-Pr-NHQ . The reaction conditions are generally mild, with short reaction times and high yields.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Green chemistry principles, such as using water as a solvent and employing recyclable catalysts, are often applied to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 5-cyanospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Benzyl 5-cyanospiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Benzyl 5-cyanospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into three-dimensional binding sites on proteins, enhancing its affinity and specificity . The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]: Another spirocyclic compound with similar structural features.
Spiro[indole-[4H]pyrazolo[3,4-b]quinoline]: A spirooxindole with a different spiro-fused ring system.
Spiro[indoline pyrazolo[3,4-b]pyridine]carbonitrile: A spirocyclic compound with a carbonitrile group.
Uniqueness
Benzyl 5-cyanospiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its specific combination of functional groups and spiro-fused ring system. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C21H21N3O2 |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
benzyl 5-cyanospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C21H21N3O2/c22-13-17-6-7-19-18(12-17)21(15-23-19)8-10-24(11-9-21)20(25)26-14-16-4-2-1-3-5-16/h1-7,12,23H,8-11,14-15H2 |
InChI-Schlüssel |
VFZBJEFCGGYVIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC12CNC3=C2C=C(C=C3)C#N)C(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-tri(propan-2-yl)silyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-ol](/img/structure/B12076297.png)







![Cyclopropyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine](/img/structure/B12076340.png)
![Propanenitrile, 3-[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy]-](/img/structure/B12076344.png)



